2-Amino-2-(2-bromophenyl)ethanol

説明

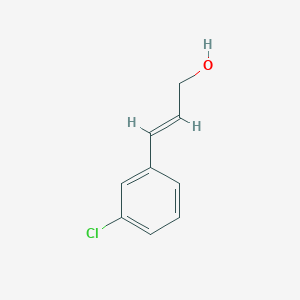

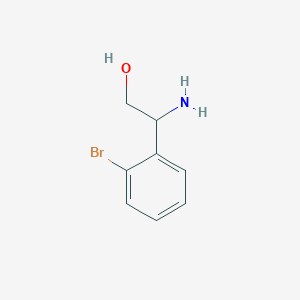

2-Amino-2-(2-bromophenyl)ethanol is a chemical compound with the formula C8H10BrNO . It is a derivative of phenethyl alcohol . The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2-bromophenyl)ethanol is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight of this compound is 216.08g/mol .Physical And Chemical Properties Analysis

2-Amino-2-(2-bromophenyl)ethanol is a white solid with a melting point of 75-78 ℃ and a boiling point of 271-272 ℃ . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .科学的研究の応用

Enzymatic Resolution in Synthesis

2-Amino-2-(2-bromophenyl)ethanol has been utilized in the enzymatic resolution of related compounds. For instance, Conde et al. (1998) achieved the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed processes, highlighting its role as an intermediate in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Receptor Differentiation Studies

In receptor differentiation studies, Lands et al. (1967) modified the structure of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a compound closely related to 2-Amino-2-(2-bromophenyl)ethanol, to observe changes in sympathomimetic activity. This led to the division of β-receptor populations into β-1 and β-2 types (Lands, Ludueña, & Buzzo, 1967).

Copper-Catalyzed Direct Amination

Zhao et al. (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-bromophenyl derivatives, using sodium azide in ethanol. This process led to the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).

Isoquinoline Syntheses

Kametani et al. (1970) explored the use of derivatives of 2-amino-(3-hydroxyphenyl) ethanol, similar to 2-Amino-2-(2-bromophenyl)ethanol, in the synthesis of heterocyclic compounds, particularly isoquinolines (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).

Synthesis of HIV-1 Inhibitors

In the field of medicinal chemistry, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol used as a chiral moderator in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the potential biomedical applications of similar compounds (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).

Synthesis of Cardiovascular Drugs

A study by Zhang Wei-xing (2013) focused on the synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, which is structurally related to 2-Amino-2-(2-bromophenyl)ethanol. This underscores its importance in pharmaceutical synthesis (Zhang Wei-xing, 2013).

Morpholine Synthesis

Leathen et al. (2009) described a synthesis method for substituted morpholines from enantiomerically pure amino alcohols, a category that includes 2-Amino-2-(2-bromophenyl)ethanol. This method is significant in the production of various morpholine derivatives (Leathen, Rosen, & Wolfe, 2009).

Safety and Hazards

The safety data sheet for a similar compound, ®-2-Amino-2-(2-bromophenyl)ethanol, indicates that it is hazardous. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets, leading to changes at the molecular level . The compound may bind to its target receptors, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

Similar compounds have been shown to impact a wide range of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .

特性

IUPAC Name |

2-amino-2-(2-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSFGKBTMASDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2-bromophenyl)ethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)

![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)

![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)